Hexylsilane

Catalog No.
S759758
CAS No.
1072-14-6
M.F
C6H13Si
M. Wt
113.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexylsilane

CAS Number

1072-14-6

Product Name

Hexylsilane

Molecular Formula

C6H13Si

Molecular Weight

113.25 g/mol

InChI

InChI=1S/C6H13Si/c1-2-3-4-5-6-7/h2-6H2,1H3

InChI Key

KRZXWIWNHRUKDF-UHFFFAOYSA-N

SMILES

CCCCCC[Si]

Synonyms

Hexyl-silane; Hexylsilane; NSC 168691

Canonical SMILES

CCCCCC[Si]

The exact mass of the compound Hexylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168691. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Hexylsilane is a primary alkylsilane characterized by a six-carbon aliphatic chain and three highly reactive silicon-hydride (Si-H) bonds. As a stable liquid at room temperature with a boiling point of 114 °C and a density of 0.721 g/mL, it serves as a potent reducing agent and a carbon-rich silicon precursor . In industrial and laboratory procurement, hexylsilane is primarily evaluated against tertiary silanes (like triethylsilane) for reduction workflows, and against shorter-chain primary silanes (like butylsilane) for chemical vapor deposition (CVD) applications [1]. Its core value proposition lies in its exceptional hydride density, favorable handling volatility, and the unique physical properties of its post-reaction by-products, which significantly streamline downstream purification compared to mainstream alternatives [2].

Substituting hexylsilane with its exact structural isomer, triethylsilane, fundamentally alters the stoichiometry and downstream processing of reduction reactions. While both share a molecular weight of 116.28 g/mol, triethylsilane provides only one reactive Si-H bond and generates volatile siloxane by-products that can co-distill with target organic molecules . Conversely, hexylsilane provides three Si-H bonds and forms non-volatile polymeric resins upon aqueous work-up, completely changing the purification paradigm [1]. Furthermore, replacing hexylsilane with shorter-chain primary silanes like butylsilane in vapor deposition workflows drastically increases vapor pressure and flammability risks, requiring specialized handling equipment that negates any raw material cost savings [2].

Hydride Density and Atom Economy (Isomeric Comparison)

Hexylsilane and triethylsilane are exact isomers with identical molecular weights (116.28 g/mol), yet they exhibit vastly different reducing capacities . Hexylsilane possesses three reactive Si-H bonds per molecule, whereas triethylsilane possesses only one [1]. This structural difference translates to a 300% higher theoretical hydride equivalent capacity per gram for hexylsilane.

Evidence DimensionHydride equivalents per unit mass
Target Compound Data3 Si-H bonds (MW 116.28 g/mol)
Comparator Or BaselineTriethylsilane (1 Si-H bond, MW 116.28 g/mol)
Quantified Difference300% higher theoretical reducing capacity at the exact same molecular weight
ConditionsStoichiometric reduction of organic substrates

Drastically reduces the required mass and volume of the reducing agent, improving reactor throughput and procurement efficiency.

By-Product Volatility and Downstream Purification

A major challenge in silane-mediated reductions is the removal of silanol and siloxane by-products. Triethylsilane generates triethylsilanol (BP 158 °C) and hexaethyldisiloxane (BP 233 °C), which often co-distill with low-to-medium boiling organic products . In contrast, the three Si-H bonds of hexylsilane cause it to form highly cross-linked, high-boiling polymeric silsesquioxane by-products upon aqueous work-up [1]. This shifts the by-product from a volatile liquid to a non-volatile residue.

Evidence DimensionBy-product physical state after aqueous work-up
Target Compound DataForms non-volatile polymeric silsesquioxane resins
Comparator Or BaselineTriethylsilane (forms distillable by-products like hexaethyldisiloxane, BP 233 °C)
Quantified DifferenceComplete elimination of volatile siloxane by-products in the distillation range of typical organic targets
ConditionsDistillation-based product isolation following silane reduction

Enables simple, chromatography-free distillation of volatile target products without siloxane contamination.

Reactivity in Redox-Initiated Cationic Polymerization

In the redox-initiated cationic polymerization of epoxides using dialkylphenacylsulfonium salts, the choice of silane reducing agent dictates the cure kinetics. Hexylsilane, being a sterically unhindered primary silane, initiates the polymerization with a very short induction period [1]. Under identical room-temperature conditions, triethylsilane exhibits a 'low order of reactivity,' failing to provide the rapid initiation required for fast-curing systems[1].

Evidence DimensionPolymerization induction period / Reactivity
Target Compound DataVery short induction period
Comparator Or BaselineTriethylsilane (low order of reactivity)
Quantified DifferenceSignificantly faster initiation of onium-salt-catalyzed polymerization
ConditionsRoom-temperature reduction of dialkylphenacylsulfonium salts

Allows formulators to achieve rapid ambient-temperature curing for advanced coatings and adhesives without excessive catalyst loading.

Handling Safety and Volatility in Vapor Deposition

For vapor-phase surface modification and thin-film growth, precursor volatility must be balanced against handling safety. Short-chain primary silanes like butylsilane (BP 56 °C) are highly volatile and pose significant flammability risks, while methylsilane is a gas at room temperature . Hexylsilane offers a boiling point of 114 °C, making it a stable, easily handled liquid that still provides sufficient vapor pressure for ALD/CVD bubbler systems [1].

Evidence DimensionVapor pressure and handling safety (Boiling Point)
Target Compound DataBP 114 °C (stable liquid at RT)
Comparator Or BaselineButylsilane (BP 56 °C)
Quantified Difference58 °C higher boiling point, drastically reducing room-temperature vapor pressure and evaporative loss
ConditionsPrecursor loading and delivery in ALD/CVD bubbler systems

Provides a safer, easily handled liquid carbon-rich silicon source while maintaining sufficient vapor pressure for thin-film growth.

High-Throughput Stoichiometric Reductions

Ideal for large-scale reductions of esters, ketones, and imines where maximizing atom economy (via its 3 Si-H bonds) and minimizing reagent mass are critical procurement priorities [1].

Synthesis of Volatile Organic Compounds

The optimal reducing agent when the target product has a boiling point between 100 °C and 250 °C, as the non-volatile polymeric by-products of hexylsilane allow for pure product recovery via simple distillation [1].

Ambient-Temperature Curing Adhesives

Highly effective as a co-initiator in redox-initiated cationic polymerization formulations, providing rapid cure times for epoxides and vinyl monomers without the need for thermal activation [2].

ALD/CVD of Silicon-Carbon Films

Serves as a safe, liquid-phase precursor for the deposition of silicon carbide or carbonitride thin films, offering a superior handling profile compared to highly volatile short-chain alkylsilanes [3].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1072-14-6

Wikipedia

Silane, hexyl-

General Manufacturing Information

Silane, hexyl-: ACTIVE

Dates

Last modified: 08-15-2023

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